molecular formula C19H25N3O3S2 B6574287 ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate CAS No. 1017662-51-9

ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate

Cat. No.: B6574287
CAS No.: 1017662-51-9
M. Wt: 407.6 g/mol
InChI Key: XTEAYTWFHNEVLP-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate is a compound that stands out due to its complex structure and potential applications in various scientific fields. This compound is of particular interest due to its unique properties and the functional groups present within its structure, which enable a variety of chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate involves multiple steps. A typical synthetic route might involve the condensation of an appropriate thiazole derivative with a piperidine carboxylate. This reaction often requires specific conditions, such as the presence of a base (e.g., triethylamine) and a coupling reagent (e.g., EDC or DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized to improve yield and reduce costs. This might involve the use of continuous flow reactors, which allow for better control of reaction conditions, higher throughput, and improved safety. Additionally, solvent selection, temperature control, and purification processes would be fine-tuned to ensure the consistent production of high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: Under appropriate conditions, the compound can be oxidized to introduce additional functional groups or to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be employed to modify the thiophene or thiazole rings.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester groups.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide or mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: These reactions may involve nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate is utilized as a building block for the synthesis of more complex molecules, particularly in the design of new materials or pharmaceutical agents.

Biology

In biology, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound holds potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for specific interactions with biological targets, making it a candidate for drug discovery.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings, that require specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{3-[2-methyl-1,3-thiazol-4-yl]propanamido}piperidine-1-carboxylate

  • Ethyl 4-{3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamido}piperidine-1-carboxylate

Unique Features

Compared to these similar compounds, ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}piperidine-1-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This unique structure allows for a broader range of applications and potentially more potent biological activities.

There you go: your deep dive into the world of this compound. Fascinating stuff, isn't it?

Properties

IUPAC Name

ethyl 4-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-3-25-19(24)22-10-8-14(9-11-22)21-17(23)7-6-16-18(20-13(2)27-16)15-5-4-12-26-15/h4-5,12,14H,3,6-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEAYTWFHNEVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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